molecular formula C5H5N3O3 B115846 5-carbamoyl-1H-pyrazole-4-carboxylic acid CAS No. 145147-06-4

5-carbamoyl-1H-pyrazole-4-carboxylic acid

Cat. No. B115846
M. Wt: 155.11 g/mol
InChI Key: PWGFXIMOCMRSIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-carbamoyl-1H-pyrazole-4-carboxylic acid, also known as CPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPPC is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been studied in detail.

Mechanism Of Action

The mechanism of action of 5-carbamoyl-1H-pyrazole-4-carboxylic acid involves the inhibition of various enzymes and proteins, including bacterial DNA gyrase, fungal chitin synthase, and viral RNA polymerase. 5-carbamoyl-1H-pyrazole-4-carboxylic acid also inhibits the growth of various weeds by affecting their metabolic pathways.

Biochemical And Physiological Effects

5-carbamoyl-1H-pyrazole-4-carboxylic acid has been shown to have various biochemical and physiological effects, including the inhibition of bacterial, fungal, and viral growth. 5-carbamoyl-1H-pyrazole-4-carboxylic acid has also been shown to affect the metabolic pathways of weeds, leading to their growth inhibition. 5-carbamoyl-1H-pyrazole-4-carboxylic acid has been shown to be non-toxic to human cells, making it a potential candidate for the development of new drugs.

Advantages And Limitations For Lab Experiments

5-carbamoyl-1H-pyrazole-4-carboxylic acid has several advantages for laboratory experiments, including its ease of synthesis and characterization, its broad-spectrum activity against bacteria, fungi, and viruses, and its non-toxicity to human cells. However, 5-carbamoyl-1H-pyrazole-4-carboxylic acid has some limitations, including its low solubility in water, which can affect its efficacy in certain applications.

Future Directions

There are several future directions for the research on 5-carbamoyl-1H-pyrazole-4-carboxylic acid, including the development of new drugs based on 5-carbamoyl-1H-pyrazole-4-carboxylic acid, the optimization of 5-carbamoyl-1H-pyrazole-4-carboxylic acid synthesis methods, and the investigation of the potential use of 5-carbamoyl-1H-pyrazole-4-carboxylic acid as a herbicide. The study of the mechanism of action of 5-carbamoyl-1H-pyrazole-4-carboxylic acid and its effects on different metabolic pathways is also an area of future research. Overall, 5-carbamoyl-1H-pyrazole-4-carboxylic acid has shown great potential in various fields, and further research is needed to fully explore its potential applications.

Synthesis Methods

5-carbamoyl-1H-pyrazole-4-carboxylic acid can be synthesized using various methods, including the reaction of 4-chloropyrazole-5-carboxylic acid with hydroxylamine, followed by the reaction with potassium cyanate. Another method involves the reaction of 5-amino-1H-pyrazole-4-carboxylic acid with ethyl chloroformate, followed by the reaction with ammonia. The synthesized 5-carbamoyl-1H-pyrazole-4-carboxylic acid has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry.

Scientific Research Applications

5-carbamoyl-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture. 5-carbamoyl-1H-pyrazole-4-carboxylic acid has been shown to have antibacterial, antifungal, and antiviral activities, making it a potential candidate for the development of new drugs. 5-carbamoyl-1H-pyrazole-4-carboxylic acid has also been studied for its potential use as a herbicide, as it inhibits the growth of various weeds.

properties

CAS RN

145147-06-4

Product Name

5-carbamoyl-1H-pyrazole-4-carboxylic acid

Molecular Formula

C5H5N3O3

Molecular Weight

155.11 g/mol

IUPAC Name

5-carbamoyl-1H-pyrazole-4-carboxylic acid

InChI

InChI=1S/C5H5N3O3/c6-4(9)3-2(5(10)11)1-7-8-3/h1H,(H2,6,9)(H,7,8)(H,10,11)

InChI Key

PWGFXIMOCMRSIM-UHFFFAOYSA-N

SMILES

C1=NNC(=C1C(=O)O)C(=O)N

Canonical SMILES

C1=NNC(=C1C(=O)O)C(=O)N

synonyms

1H-Pyrazole-4-carboxylicacid,3-(aminocarbonyl)-(9CI)

Origin of Product

United States

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